molecular formula C21H18N2O3 B600918 Ambrisentan Impurity E CAS No. 1312092-82-2

Ambrisentan Impurity E

Cat. No. B600918
CAS RN: 1312092-82-2
M. Wt: 346.39
InChI Key:
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Description

Ambrisentan Impurity E, also known by its CAS number 1312092-82-2, is an impurity in the synthesis of Ambrisentan . It is also known as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid . Ambrisentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension .


Synthesis Analysis

During the manufacture of Ambrisentan, five unknown impurities were detected in pilot batches ranging from 0.05% to 0.15% by HPLC . All of these impurities were isolated and synthesized successfully and were identified and characterized by LC-MS, HRMS, ESI-MS/MS (Q-Tof), 1D-NMR (1 H, 13 C, DEPT) and 2D-NMR (COSY, HSQC, HMBC) techniques .


Chemical Reactions Analysis

A specific stability-indicating reverse-phase liquid chromatographic method was developed for the quantitative determination of Ambrisentan as well as its related substances in bulk samples, pharmaceutical dosage forms in the presence of degradation products and its related impurities . Significant degradation was observed in acidic, basic stress conditions .

Scientific Research Applications

Impurity Identification and Characterization

Ambrisentan, a selective endothelin-A receptor antagonist used for pulmonary arterial hypertension (PAH), contains impurities that are crucial to identify for optimizing pharmaceutical manufacturing processes and developing quality control strategies. Feng et al. (2019) detected and successfully isolated five unknown impurities in ambrisentan, characterized them using LC–MS, HRMS, ESI‐MS/MS(Q‐Tof), and NMR techniques, and discussed their formation mechanisms for the first time, highlighting their importance in ensuring ICH-grade quality of the bulk drug (Feng, Zhuo, & Zhang, 2019).

Stability and Degradation Studies

The stability of ambrisentan under various conditions is vital to ascertain its efficacy and safety. Ramisetti and Kuntamukkala (2014) characterized the degradation products of ambrisentan under stress conditions like hydrolysis and oxidation, employing liquid chromatography-tandem mass spectrometry. They developed and validated a reversed-phase high-performance liquid chromatographic method, confirming ambrisentan's stability-indicating ability and efficient separation from its impurities and degradation products (Ramisetti & Kuntamukkala, 2014).

Analytical Method Development

Narayana et al. (2014) developed a specific stability-indicating reverse-phase liquid chromatographic method for quantitative determination of ambrisentan and its related substances. This method, validated as per ICH requirements, is essential for assessing the quality of bulk samples of ambrisentan, particularly in batch release and storage (Narayana, Chandrasekhar, & Rao, 2014).

Separation Mechanisms and Molecular Modeling

Pasquini et al. (2017) explored the CE separation mechanisms and inclusion complexation with cyclodextrins (CyDs) of the chiral drug S‐ambrisentan, its R‐enantiomer, and other impurities. Their study, utilizing capillary electrophoresis, NMR, and molecular modeling, provided insights into the separation and complexation mechanisms essential for analyzing ambrisentan impurities (Pasquini, Melani, Caprini, Del Bubba, Pinzauti, Orlandini, & Furlanetto, 2017).

Process Research and Quality Control

Feng et al. (2018) reported on the synthetic route of (+)-ambrisentan, including the recovery process and the mechanism of formation of process-related impurities. Their research contributes to the understanding of manufacturing processes and quality control in pharmaceutical production (Feng, Zhuo, Yu, Zhao, & Zhang, 2018).

Biochemical Analysis

Biochemical Properties

Ambrisentan Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with endothelin receptors, particularly the endothelin type-A receptor, which is found on vascular smooth muscle cells and cardiac cells. This interaction inhibits the endothelin-mediated activation of second messenger systems, leading to vasodilation and reduced vascular resistance

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the migration and invasion of cancer cells, such as COLO-357 metastatic pancreatic adenocarcinoma cells, OvCar3 ovarian carcinoma cells, MDA-MB-231 breast adenocarcinoma cells, and HL-60 promyelocytic leukemia cells . This inhibition is associated with changes in the transcriptome of these cells, leading to a normalization of gene expression profiles. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with endothelin receptors, particularly the endothelin type-A receptor. By binding to this receptor, this compound prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure . This mechanism also involves the inhibition of cell proliferation and the modulation of gene expression, which contributes to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, but its degradation products may have different effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell migration and invasion, as well as prolonged modulation of gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pre-clinical murine model of metastatic breast cancer, treatment with this compound was effective in decreasing metastasis into the lungs and liver, with a significant enhancement in animal survival . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of endothelin receptor antagonists. It interacts with enzymes such as cytochrome P450, which are involved in the hepatic metabolism of many drugs . The elimination of this compound and its metabolites occurs primarily in the bile following hepatic and/or extra-hepatic metabolism . Understanding these metabolic pathways is crucial for predicting potential drug interactions and ensuring the safe use of ambrisentan.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues may also be influenced by its binding affinity to endothelin receptors and other cellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to the plasma membrane, where it interacts with endothelin receptors, as well as to other subcellular structures involved in cellular signaling and metabolism . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential effects on cellular function.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXMENQXDEDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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